

Aurelin: A Technical Guide to Gene Sequence, Cloning, and Molecular Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aurelin

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This technical guide provides an in-depth overview of the antimicrobial peptide **Aurelin**, covering its gene sequence, detailed protocols for its heterologous cloning and expression, and an analysis of its molecular function and signaling pathway.

Aurelin Gene and Peptide Characteristics

Aurelin is a cationic antimicrobial peptide (AMP) originally isolated from the mesoglea of the moon jellyfish, *Aurelia aurita*. It is a 40-residue peptide characterized by the presence of six cysteine residues that form three intramolecular disulfide bonds, a feature that contributes to its stable structure.

Gene Sequence

The **Aurelin** peptide is synthesized as a precursor protein, an 84-residue prepro**aurelin**. This precursor consists of a 22-amino acid N-terminal signal peptide, a 22-amino acid pro-piece, and the final 40-amino acid mature peptide. The complete coding sequence (CDS) for *Aurelia aurita* prepro**aurelin** has been deposited in GenBank under the accession number DQ837210.

- Prepro**aurelin** Amino Acid Sequence (84 aa):
MGCFKVLVLF AAILCMSLLVCAEDEVNLQAQIEEGPMEAIRSRRAACSDRAHGHICESFKSFCKDSGRNGVKLRANCKKTCGLC
- Mature **Aurelin** Peptide Sequence (40 aa): AACSDRAHGHICESFKSFCKDSGRNGVKLRANCKKTCGLC

Structural and Functional Classification

Aurelin belongs to the ShKT domain superfamily, which includes well-known potassium (K⁺) channel-blocking toxins from sea anemones like ShK and BgK. Structurally, it forms a compact globule containing one 3(10)-helix and two α -helical regions, cross-linked by three disulfide bonds. Despite this structural homology, **Aurelin**'s surface does not possess the critical "functional dyad" of amino acids (typically Lys22 and Tyr23) required for high-affinity binding and specific blockade of K⁺ channels. This suggests its primary mechanism of action differs from that of classic ShK toxins.

Quantitative Data: Antimicrobial Activity

Aurelin exhibits modest antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

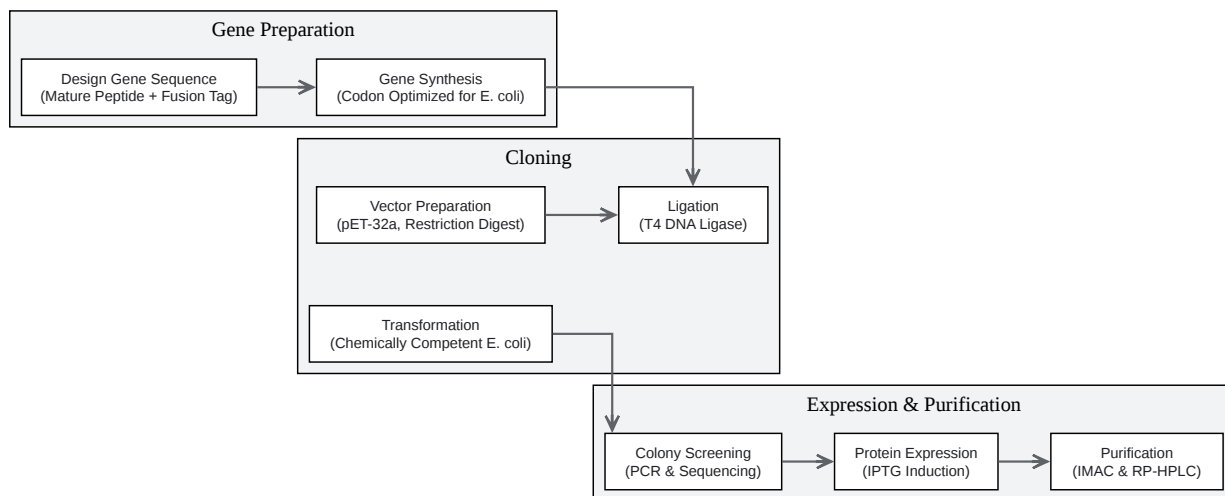
Bacterial Species	Gram Stain	Minimal Inhibitory Concentration (MIC)	Reference
Listeria monocytogenes	Positive	22.64 µg/mL	
Bacillus megaterium	Positive	10 µM	
Micrococcus luteus	Positive	40 µM	
Escherichia coli	Negative	7.66 µg/mL	

Experimental Protocols: Gene Cloning and Expression

The heterologous expression of **Aurelin** has been successfully achieved in *Escherichia coli*, enabling the production of recombinant peptide for structural and functional studies. The following protocols provide a detailed methodology for the cloning and expression of the mature **Aurelin** peptide.

Workflow for Aurelin Gene Cloning and Expression

The overall workflow involves the synthesis of the gene, cloning into an expression vector, transformation into a host, and subsequent purification of the expressed peptide.



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Caption: General workflow for cloning and expressing the **Aurelin** gene.

Protocol 1: Gene Synthesis and Vector Preparation

- **Gene Design:** Design a DNA sequence encoding the 40-amino acid mature **Aurelin** peptide. For expression in *E. coli*, codon-optimize the sequence. To facilitate purification and prevent degradation, the gene is typically fused to a carrier protein, such

as Thioredoxin (Trx), often included in vectors like pET-32a. Incorporate a protease cleavage site (e.g., for TEV protease) between the fusion tag and the **Aurelin** sequence. Add restriction sites to both ends of the construct (e.g., BamHI and XhoI) that are compatible with the multiple cloning site (MCS) of the expression vector.

- Gene Synthesis: Synthesize the designed gene construct commercially.
- Vector Preparation: Digest the pET-32a(+) expression vector (or a similar vector) with the selected restriction enzymes (e.g., BamHI and XhoI) according to the manufacturer's protocol. Purify the linearized vector by gel electrophoresis to remove the uncut plasmid and the excised stuffer fragment.

Protocol 2: Ligation and Transformation

- Ligation: Perform a ligation reaction to insert the synthesized **Aurelin** gene construct into the linearized pET-32a(+) vector. Use T4 DNA Ligase and a molar ratio of insert-to-vector of approximately 3:1. Incubate the reaction as recommended by the ligase manufacturer (e.g., 1 hour at room temperature or overnight at 16°C).
- Transformation: Transform chemically competent E. coli cells (e.g., DH5α for initial cloning or BL21(DE3) for expression) with the ligation product. Use a standard heat-shock protocol (e.g., 30 minutes on ice, 45 seconds at 42°C, 2 minutes on ice).
- Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection (e.g., ampicillin for pET vectors) and incubate overnight at 37°C.

Protocol 3: Recombinant Protein Expression and Purification

- Screening: Select several colonies and verify the presence of the correct insert via colony PCR and Sanger sequencing.
- Expression Culture: Inoculate a verified colony into a starter culture of LB medium with the selection antibiotic. Grow overnight at 37°C. Use the starter culture to inoculate a larger volume of expression medium. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. Continue to grow the culture under modified conditions (e.g., 20°C for 16-20 hours) to promote proper protein folding.
- Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.
- Purification:
 - IMAC: Since the fusion protein (e.g., Trx-His-**Aurelin**) contains a polyhistidine tag, purify the fusion protein from the soluble fraction of the cell lysate using Immobilized Metal Affinity Chromatography (IMAC).
 - Cleavage: Cleave the fusion tag from **Aurelin** using a specific protease (e.g., TEV protease).
 - RP-HPLC: Purify the released **Aurelin** peptide to homogeneity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
- Verification: Confirm the mass of the purified peptide using MALDI-TOF mass spectrometry.

Signaling Pathway and Mechanism of Action

While **Aurelin** is structurally related to ShK toxins, its primary mechanism of action is not potent potassium channel blockade. Instead, its antimicrobial properties are attributed to its ability to interact with and disrupt microbial cell membranes.

The proposed mechanism involves the following steps:

- **Electrostatic Attraction:** As a cationic peptide, **Aurelin** is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
- **Membrane Interaction:** **Aurelin** interacts with and binds to the anionic phospholipids (e.g., phosphatidylglycerol) that are abundant in bacterial membranes. It shows moderate affinity for these negatively charged vesicles but does not interact with zwitterionic vesicles (e.g., phosphatidylcholine) that are characteristic of mammalian cell membranes, which may explain its selectivity.
- **Membrane Disruption:** Upon binding, **Aurelin** disrupts the
- To cite this document: BenchChem. [Aurelin: A Technical Guide to Gene Sequence, Cloning, and Molecular Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1578159#aurelin-gene-sequence-and-cloning>]

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